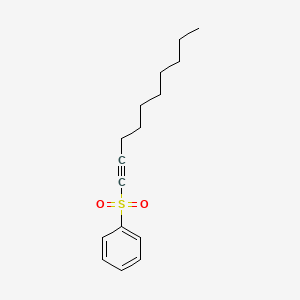

(Dec-1-yne-1-sulfonyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

133128-15-1 |

|---|---|

Molecular Formula |

C16H22O2S |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

dec-1-ynylsulfonylbenzene |

InChI |

InChI=1S/C16H22O2S/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8H2,1H3 |

InChI Key |

UVCJYPGXZAOBGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Elucidations and Electronic Structure of Dec 1 Yne 1 Sulfonyl Benzene Transformations

Investigations into Radical Reaction Mechanisms

Alkynyl sulfones, including (Dec-1-yne-1-sulfonyl)benzene, are versatile participants in radical reactions. These reactions often proceed through several key mechanistic pathways, which can be influenced by reaction conditions and the nature of the reactants.

Formation and Reactivity of Sulfonyl Radical Intermediates

Sulfonyl radicals are key intermediates in many transformations involving alkynyl sulfones. These radicals can be generated from various precursors, such as sulfonyl hydrazides or sodium sulfinates, through oxidation. mdpi.com For instance, the reaction of arylsulfonyl hydrazides in the presence of an oxidant can produce sulfonyl radicals. mdpi.com

Once formed, the sulfonyl radical can add to the carbon-carbon triple bond of the alkyne. mdpi.com In the case of 1,n-enynes, this addition can trigger a cascade of cyclization reactions. mdpi.comresearchgate.netgoettingen-research-online.de For example, a sulfonyl radical can add to the alkyne of a 1,6-enyne to form a vinyl radical, which then undergoes cyclization. mdpi.comgoettingen-research-online.de The regioselectivity of the initial radical addition is influenced by the substitution pattern of the alkyne. goettingen-research-online.de

The reactivity of the resulting radical intermediates is a crucial aspect of these transformations. For example, vinyl radicals formed from the addition of a sulfonyl radical to an alkyne can participate in subsequent bond-forming events, leading to the construction of complex molecular architectures. mdpi.comrsc.org

Electron Donor-Acceptor (EDA) Complex Mediated Processes

Electron donor-acceptor (EDA) complexes play a significant role in initiating radical reactions of alkynyl sulfones under photochemical conditions. sioc-journal.cnrsc.orgnih.govnih.gov An EDA complex is formed through the ground-state association of an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov In the context of this compound chemistry, the alkynyl sulfone can act as the electron acceptor. rsc.org

Upon irradiation with visible light, the EDA complex undergoes a single electron transfer (SET) from the donor to the acceptor, generating a radical ion pair. sioc-journal.cn This process initiates a cascade of radical reactions. The formation of these complexes allows for the use of mild reaction conditions and avoids the need for a separate photocatalyst. sioc-journal.cn The predictability and site-selectivity of the intermediates generated from EDA complexes make this a powerful strategy in organic synthesis. sioc-journal.cn

For example, organic thiosulfonates can act as acceptors in EDA complexes, leading to the generation of either sulfonyl or thiyl radicals depending on the reaction conditions. rsc.org These radicals can then react with alkynes in a regioselective manner. rsc.org

Single-Electron Transfer (SET) Pathways in Alkynyl Sulfone Reactions

Single-electron transfer (SET) is a fundamental process that underpins many radical reactions of alkynyl sulfones. sioc-journal.cnmdpi.comresearchgate.net SET can be initiated by various means, including electrochemistry or photochemistry involving EDA complexes. sioc-journal.cnmdpi.com

In a typical SET pathway, an electron is transferred to the alkynyl sulfone, forming a radical anion. This species can then undergo further reactions. For instance, in cathodic cross-coupling reactions, the SET from a cathode to an aryl halide can initiate a radical chain reaction. mdpi.com While not directly involving this compound, this illustrates the principle of SET in generating reactive radical intermediates.

The SET process within an EDA complex, as discussed previously, generates a radical anion-cation pair that drives the subsequent chemical transformations. sioc-journal.cn This approach has been used for the direct alkylation of indoles, where an EDA complex is formed between the indole (B1671886) (donor) and an electron-accepting bromide (acceptor). nih.gov

Nucleophilic Addition and Elimination Pathways

The electron-withdrawing nature of the sulfonyl group in this compound activates the alkyne for nucleophilic attack. This leads to two primary reaction pathways: conjugate addition and anti-Michael addition.

Conjugate (Michael) Additions to the Activated Alkynyl Moiety

The carbon-carbon triple bond in this compound is an excellent Michael acceptor, readily undergoing conjugate addition (also known as Michael addition) with a variety of nucleophiles. acs.orgmasterorganicchemistry.comnih.govlibretexts.org This reaction involves the 1,4-addition of a nucleophile to the activated alkyne. acs.orgnih.gov

A wide range of nucleophiles can participate in this reaction, including thiols, amines, and enolates. acs.orgmasterorganicchemistry.com The driving force for the Michael addition is the formation of a more stable product through the creation of a new carbon-nucleophile bond. masterorganicchemistry.com The reaction typically proceeds in three steps: deprotonation of the nucleophile (if necessary), conjugate addition to the alkyne, and protonation of the resulting intermediate. masterorganicchemistry.com

The presence of the sulfonyl group significantly enhances the electrophilicity of the alkyne, making it highly susceptible to this type of attack. nih.gov This reactivity has been exploited in various synthetic applications, including the formation of C-S bonds through the reaction with thiols. smolecule.com

Anti-Michael Addition with Subsequent Sulfinate Elimination

In an interesting and somewhat unexpected reaction pathway, organolithium reagents can undergo an "anti-Michael" addition to β-substituted sulfonylacetylenes. researchgate.net Instead of the expected attack at the β-position, the nucleophile adds to the α-carbon (the carbon directly attached to the sulfonyl group). researchgate.net

Generation and Reactivity of α-Sulfonyl Carbanions

The sulfonyl group (–SO₂–) in this compound is strongly electron-withdrawing, which significantly increases the acidity of the hydrogen atoms on the carbon atom adjacent (alpha) to it. researchgate.net This electronic feature facilitates the generation of α-sulfonyl carbanions through deprotonation by a base. researchgate.netresearchgate.net These carbanions are stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

The formation of these carbanions is a critical step in many synthetic transformations, acting as potent nucleophiles. researchgate.netnih.gov The general process can be represented as:

Deprotonation: A base removes a proton from the carbon alpha to the sulfonyl group. The stability and reactivity of the resulting carbanion can be influenced by the choice of base and the counterion (e.g., lithium, potassium). researchgate.netresearchgate.net

Alkylation: The generated α-sulfonyl carbanion can then react with a variety of electrophiles, such as alkyl halides or epoxides, to form new carbon-carbon bonds. researchgate.net This reactivity makes α-sulfonyl carbanions valuable intermediates in the construction of more complex molecular architectures. dntb.gov.ua

Recent strategies have also employed mild, in-situ methods for carbanion generation, such as fluoride-induced desilylation of α-silyl sulfones, which can then participate in catalytic reactions like asymmetric allylic alkylation. nih.gov Computational studies investigating the chemistry of α-sulfonyl anions often include the metal counterion in their calculations to accurately model the transition states and reaction pathways. researchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

The unique structure of alkynyl sulfones like this compound, featuring both an activated triple bond and a reactive sulfonyl group, allows for a variety of intramolecular reactions.

Base-Induced Cyclizations of Benzyl (B1604629) Alkynyl Sulfones

Benzyl alkynyl sulfones, structural relatives of this compound, undergo fascinating cyclization reactions in the presence of a strong base like lithium diisopropylamide (LDA). researchgate.net These reactions can lead to the formation of heterocyclic structures such as 1H-2-benzothiopyran-S,S-dioxides. researchgate.net The proposed mechanism involves the formation of a carbanion at the benzylic position, which then attacks the internal alkyne, leading to a cyclization that temporarily disrupts the aromaticity of the benzene (B151609) ring. researchgate.net

In a related process, the reaction of benzyl alkynyl sulfones with aldehydes under basic conditions can produce 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides. dntb.gov.uaresearchgate.netnih.gov This transformation highlights the divergent reactivity of the intermediates formed, leading to different cyclic products based on the reaction partners present.

Table 1: Examples of Base-Induced Cyclizations of Alkynyl Sulfone Derivatives

| Starting Material Type | Base/Reagents | Major Product Type | Reference |

|---|---|---|---|

| Benzyl 1-alkynyl sulfone | LDA | 1H-2-Benzothiopyran-S,S-dioxide | researchgate.net |

| Benzyl 1-alkynyl sulfone | Base, Aryl aldehyde | 2,3,6-Trisubstituted 1,4-oxathiin-S,S-dioxide | nih.gov |

| Sulfone-tethered arylalkynol | KOH | Cyclic β-ketosulfone | mdpi.com |

Pericyclic Reactions and Cascade Radical Cycloadditions

The activated triple bond in alkynyl sulfones makes them excellent participants in pericyclic reactions, particularly as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like nitrones and nitrile oxides to form five-membered heterocyclic rings. numberanalytics.comucl.ac.ukrsc.org They also undergo transition-metal-catalyzed [2+2] cycloadditions with strained alkenes to yield cyclobutene (B1205218) derivatives. acs.org

Furthermore, alkynyl sulfones are effective partners in radical cascade reactions. These reactions often initiate with the formation of a radical species that adds to the alkyne. researchgate.net The resulting vinyl radical can then undergo subsequent cyclization or fragmentation steps. Examples include:

Radical Alkynylation: An alkyl radical adds to the α-position of the alkynyl sulfone, followed by the elimination of a sulfonyl radical (β-fragmentation), resulting in the formation of a new C-C triple bond. rsc.orgresearchgate.net

Photocatalytic Cascades: Visible-light photocatalysis can initiate radical cascades, such as the reaction of 2-alkynylaryldiazonium salts with a sulfur dioxide source and an internal alkyne (like an alkynyl sulfone) to generate complex polycyclic sulfones. dntb.gov.uamdpi.com Similarly, direct alkynylation of tryptamines with alkynyl sulfones can be achieved through a visible-light-induced radical cascade. scispace.com

Computational and Experimental Insights into Reactivity Determinants

The outcome of reactions involving this compound is finely tuned by a balance of electronic and steric factors.

Impact of Substituent Electronic Effects on Triple Bond Activation

The phenylsulfonyl group acts as a powerful electron-withdrawing group (EWG), polarizing the carbon-carbon triple bond and making it more susceptible to nucleophilic attack. mdpi.com The electronic nature of other substituents on the molecule can further modulate this reactivity.

Aromatic Substituents: In reactions involving an aryl group attached to the alkyne, its electronic properties are crucial. For instance, in the photocatalytic borylation of arylethynyl sulfones, electron-donating groups on the aryl ring were found to decrease the reaction rate, attributed to a reduction in the electrophilicity of the triple bond. thieme-connect.de Conversely, electron-withdrawing groups accelerated the reaction. thieme-connect.de

Regioselectivity: In copper-catalyzed hydrofluorination of arylethynyl sulfones, a clear correlation was observed where more electron-rich aromatic rings favored the formation of the E-isomer, while electron-poor rings led to lower stereoselectivity. mdpi.com This demonstrates that electronic effects not only influence reactivity but also direct the stereochemical outcome.

Table 2: Influence of Electronic Effects on Alkynyl Sulfone Reactivity

| Reaction Type | Substituent Effect on Aryl Ring | Observed Outcome | Reference |

|---|---|---|---|

| Photocatalytic Borylation | Electron-donating (e.g., p-OMe) | Slightly lower yield, slower reaction | thieme-connect.de |

| Photocatalytic Borylation | Electron-withdrawing (e.g., p-CO₂Me) | Good yield | thieme-connect.de |

| Copper-Catalyzed Hydrofluorination | Electron-rich | Higher E:Z selectivity | mdpi.com |

| Copper-Catalyzed Hydrofluorination | Electron-withdrawing | Lower E:Z selectivity | mdpi.com |

Steric Influences on Regioselectivity and Reaction Outcomes

Reaction Feasibility: In the copper-catalyzed hydrofluorination of arylethynyl sulfones, the presence of a substituent in the ortho position of the aromatic ring completely inhibited the reaction, a result attributed to steric hindrance preventing the catalyst or reagent from approaching the triple bond. mdpi.com

Regioselectivity Control: In Pauson-Khand reactions, while electronic effects play a role, steric effects are often dominant in determining where substituents on an internal alkyne end up in the final cyclopentenone product. researchgate.net Similarly, in cross-metathesis reactions, bulky silyl (B83357) ether protecting groups have been used to direct a ruthenium catalyst to react at a less sterically encumbered double bond with high regioselectivity. organic-chemistry.org

Catalyst-Substrate Interaction: The efficiency of palladium-catalyzed cross-coupling reactions can be highly sensitive to steric bulk. The introduction of sterically hindered groups on an aryl sulfone was found to retard or even completely inhibit the oxidative addition to the palladium catalyst, a critical step in the catalytic cycle. rsc.org

These findings underscore the importance of considering steric bulk when designing synthetic routes involving this compound and related structures, as it can be a powerful tool for directing reaction outcomes. organic-chemistry.org

Role of Neighboring Group Participation in Reaction Stereochemistry

In the context of transformations involving This compound , the potential for the sulfonyl group or other functionalities within the molecule to act as a neighboring group is a critical consideration for predicting and controlling the stereochemistry of reaction products. While direct experimental studies on this specific compound are not extensively documented in the literature, the principles of NGP, particularly involving sulfur-containing functional groups, provide a strong basis for mechanistic elucidation.

The sulfonyl group (–SO₂–) itself is generally considered a poor neighboring group due to the oxidized state of the sulfur atom, which reduces its nucleophilicity. However, in reactions involving intermediates with developing positive charge, such as in certain additions to the alkyne or reactions at the alkyl chain, other parts of the molecule could potentially participate. For instance, in derivatives of this compound that contain other suitably positioned nucleophilic groups, NGP can play a significant role.

A classic example of neighboring group participation involves a heteroatom with lone pairs, such as sulfur in a sulfide, which can be much more nucleophilic than a sulfone. dalalinstitute.comlibretexts.org If we consider a hypothetical derivative of this compound with a participating group 'G' at a suitable position, the stereochemical outcome of a substitution reaction can be significantly altered.

Hypothetical Reaction and Stereochemical Outcome

Consider a hypothetical reaction at a stereocenter within the decyl chain of a derivative of this compound, where a leaving group (LG) is substituted by a nucleophile (Nu).

Without Neighboring Group Participation (Standard Sₙ2): A standard bimolecular nucleophilic substitution (Sₙ2) reaction would proceed with a single inversion of configuration at the stereocenter.

With Neighboring Group Participation: If a neighboring group 'G' participates, it first acts as an internal nucleophile, displacing the leaving group in an intramolecular Sₙ2 reaction. This initial step results in an inversion of configuration and the formation of a cyclic intermediate. The external nucleophile then attacks this intermediate, opening the ring in a second Sₙ2 step, which causes a second inversion. The net result of these two consecutive inversions is the retention of the original stereochemistry. researchgate.net

The table below illustrates the expected stereochemical outcomes for a hypothetical substitution reaction on a chiral derivative of this compound.

| Reaction Pathway | Intermediate | Stereochemical Outcome |

| Standard Sₙ2 | Pentavalent transition state | Inversion of configuration |

| Neighboring Group Participation | Cyclic intermediate | Retention of configuration |

Research Findings on Related Structures

While specific data on this compound is sparse, studies on related alkynyl sulfones and other molecules with potential for NGP provide valuable insights. For instance, in the hydrozirconation of 1-alkynyl sulfones, it has been suggested that the participation of the sulfonyl group may play a role in the observed stereoselectivity, although the precise mechanism remains to be fully elucidated. researchgate.net

Furthermore, the electron-withdrawing nature of the sulfone moiety can influence the reactivity of adjacent groups, which might indirectly affect the stereochemical course of a reaction. iomcworld.com In more general terms, the π-orbitals of an aromatic ring, such as the benzene ring in this compound, can act as a neighboring group to stabilize a carbocationic intermediate, leading to retention of stereochemistry through the formation of a phenonium ion. libretexts.org

Advanced Applications of Dec 1 Yne 1 Sulfonyl Benzene in Complex Molecule Synthesis

Construction of Diverse Carbon Frameworks

The unique electronic properties of (Dec-1-yne-1-sulfonyl)benzene make it an exceptional tool for forging new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse and complex molecular frameworks.

The phenylsulfonyl group in this compound can act as a "catalytic" activating group or as a leaving group, providing a powerful platform for the synthesis of other alkynes. Alkynyl sulfones are well-established as effective electrophilic alkynylating agents or "alkyne transfer" reagents. researchgate.netresearchgate.net This reactivity allows for the introduction of the dec-1-ynyl moiety into other molecules.

One prominent strategy involves radical-mediated alkynylation, where a carbon-centered radical adds to the α-carbon of the alkynyl sulfone, followed by a rapid β-fragmentation that eliminates a sulfonyl radical and forges a new C-C bond, yielding an internal alkyne. researchgate.netresearchgate.net This process effectively transfers the alkyne group from the sulfone to the radical substrate.

Furthermore, this compound can serve as a precursor for conjugated enynes, which are pivotal structures in natural products and functional materials. researchgate.netnih.gov A common method involves a two-step sequence: stereoselective addition to the alkyne to form a β-iodovinyl sulfone, followed by a palladium-catalyzed Sonogashira coupling with a terminal alkyne. researchgate.net Alternatively, direct palladium-catalyzed cross-coupling reactions between terminal alkynes and acetylenic sulfones like this compound can generate stereodefined enynes in high yield. nih.govrsc.org

| Alkynyl Sulfone Reactant | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenyl(phenylethynyl)sulfone | Cyclohexyl Iodide | fac-Ir(ppy)₃, Blue LED | (Cyclohexylethynyl)benzene | 85 | researchgate.net |

| (4-Tolylsulfonyl)acetylene | 1-Iodoadamantane | Fe(acac)₂, DBU, Toluene | 1-Ethynyladamantane | 92 | researchgate.net |

| (E)-Ethyl 3-iodo-2-methyl-3-(tosyl)acrylate | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (E)-Ethyl 2-(1-phenyl-3-(tosyl)prop-2-en-1-yn-2-yl)acetate | 88 | researchgate.net |

| Phenyl(phenylethynyl)sulfone | Ethyl propiolate | Pd(OAc)₂, TDMPP | (Z)-Ethyl 5-phenyl-2-(phenylsulfonyl)pent-2-en-4-ynoate | 79 | nih.gov |

Vinyl sulfones are highly valuable intermediates in organic synthesis, primarily serving as potent Michael acceptors. This compound provides a direct and stereocontrolled route to this important functional group through additions across its triple bond.

A powerful method for this transformation is hydrozirconation using zirconocene (B1252598) hydrochloride (Schwartz's reagent). acs.org The reaction of 1-alkynyl sulfones with Cp₂Zr(H)Cl proceeds with exceptional regioselectivity and stereoselectivity, placing the zirconium metal at the β-position to generate a (Z)-alkenylzirconocene intermediate exclusively. nih.govfigshare.com This organometallic species can be trapped in situ with a variety of electrophiles, such as halogens (I₂, Br₂), to yield stereochemically pure (Z)-β-halovinyl sulfones. nih.govresearchgate.net These products are themselves versatile building blocks for further cross-coupling reactions.

Radical additions also offer a pathway to functionalized vinyl sulfones. For instance, photocatalytic methods can trigger the addition of sulfonyl radicals to the alkyne, leading to vinyl sulfone products. rsc.orgacs.org When this reaction is applied to substrates containing both an alkene and an alkynyl sulfone (enynes), it can initiate a radical cascade cyclization to produce complex cyclic vinyl sulfones. acs.orgnih.gov

| Alkynyl Sulfone Reactant | Reagent Sequence | Product | Yield (%) | Reference |

| (Phenylethynyl) p-tolyl sulfone | 1. Cp₂Zr(H)Cl; 2. I₂ | (Z)-1-Iodo-2-(p-tolylsulfonyl)styrene | 85 | nih.gov |

| (Hex-1-yn-1-yl) p-tolyl sulfone | 1. Cp₂Zr(H)Cl; 2. Br₂ | (Z)-1-Bromo-1-(p-tolylsulfonyl)hex-1-ene | 83 | nih.gov |

| (Phenylethynyl) p-tolyl sulfone | 1. Cp₂Zr(H)Cl; 2. Propanoyl chloride, CuCl | (Z)-1-Phenyl-2-(p-tolylsulfonyl)pent-1-en-3-one | 70 | nih.gov |

| (Phenylethynyl) p-tolyl sulfone | 1. Cp₂Zr(H)Cl; 2. Phenylacetylene, Pd(PPh₃)₄, CuI | (Z)-1,4-Diphenyl-1-(p-tolylsulfonyl)but-1-en-3-yne | 65 | nih.gov |

The activated triple bond in this compound makes it a powerful component in cycloaddition and cyclization reactions for the rapid construction of complex ring systems.

As potent dienophiles, 1-alkynyl sulfones readily participate in [4+2] Diels-Alder reactions. iomcworld.com The reaction of this compound with a conjugated diene, such as cyclopentadiene (B3395910) or furan, would afford a bicyclic adduct containing a vinyl sulfone moiety. nih.govacs.org This strategy provides a straightforward entry into the bicyclo[2.2.1] and bicyclo[2.2.2] ring systems, which are common cores in natural products and pharmaceuticals.

Radical cascade cyclizations of 1,n-enynes represent another sophisticated strategy for building polycyclic frameworks. researchgate.netacs.org In these reactions, a radical (often a sulfonyl radical) adds to one of the unsaturated bonds of an enyne substrate that incorporates an alkynyl sulfone moiety. nih.gov This initial addition triggers a cascade of intramolecular cyclizations, forming multiple rings in a single, highly efficient step. rsc.orgmdpi.com The specific substitution pattern on the enyne can control the regiochemical outcome, allowing for the selective synthesis of different ring sizes and architectures. nih.gov

| Reaction Type | Alkyne/Enyne Reactant | Diene/Initiator | Product | Yield (%) | Reference |

| Diels-Alder | p-Tolylsulfonylacetylene | Cyclopentadiene | 2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene | 92 | nih.gov |

| Diels-Alder | Phenyl(phenylethynyl)sulfone | 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-1-phenyl-2-(phenylsulfonyl)cyclohexa-1,4-diene | 85 | acs.org |

| Radical Cascade | N-Allyl-N-(4-methylphenyl)propiolamide | PhSO₂NHNH₂, K₂S₂O₈ | 3-(Phenylsulfonyl)-1-tosyl-3,4-dihydropyrrol-2(1H)-one | 76 | researchgate.net |

| Radical Cascade | 1,6-Enyne with terminal alkyne | Phenylsulfinyl sulfone | 5-membered exocyclic vinyl sulfone | 85 | nih.gov |

Stereoselective Preparation of Vinyl Sulfones and Derivatives

Chemoselective Functional Group Interconversions

Beyond its role in carbon framework construction, this compound is a substrate for highly selective transformations, converting the alkynyl sulfone into other valuable functional groups.

Ynol ethers are electron-rich alkynes with significant synthetic potential. chimia.chnih.gov A distinctive reaction of 1-alkynyl sulfones is their conversion into alkyl ynol ethers through a process often termed an "anti-Michael" addition. researchgate.net In this transformation, a nucleophilic metal alkoxide (e.g., potassium tert-butoxide) attacks the electrophilic α-carbon (the carbon attached to the sulfonyl group) of this compound. This is followed by the elimination of the phenylsulfinate anion, a good leaving group, to generate the corresponding alkyl dec-1-ynyl ether. chimia.chucl.ac.uk This reaction provides a direct and efficient route to ynol ethers from readily available alkynyl sulfones.

| Alkynyl Sulfone Reactant | Alkoxide | Product | Yield (%) | Reference |

| (Phenylethynyl) p-tolyl sulfone | Potassium tert-butoxide | tert-Butoxy(phenyl)acetylene | 85 | chimia.ch |

| (Triisopropylsilylethynyl) p-tolyl sulfone | Potassium tert-butoxide | tert-Butoxy(triisopropylsilyl)acetylene | 80 | chimia.ch |

| (Phenylethynyl) N,N-dimethylsulfonamide | Potassium tert-butoxide | tert-Butoxy(phenyl)acetylene | 91 | ucl.ac.uk |

| (Phenylethynyl) p-tolyl sulfone | Potassium isopropoxide | Isopropoxy(phenyl)acetylene | 75 | ucl.ac.uk |

The carbon-carbon triple bond in this compound is highly activated towards a range of selective addition reactions, allowing for precise functionalization while retaining the core sulfone group.

The most common reaction is the conjugate (Michael) addition of nucleophiles to the β-carbon of the alkyne. acs.org A wide variety of soft nucleophiles, including thiols, amines, and phosphines, readily add across the triple bond to produce (E)-β-functionalized vinyl sulfones with high stereoselectivity. This reaction is a cornerstone of click chemistry and provides a robust method for installing diverse functionalities.

The activated alkyne also participates in cycloaddition reactions. For example, copper-catalyzed [3+2] cycloaddition with azides yields fully substituted 1,2,3-triazoles containing a sulfonyl group. rsc.org Similarly, 1,3-dipolar cycloaddition with nitrones affords sulfonyl-substituted isoxazolines. ucl.ac.uk These reactions are highly regioselective and provide rapid access to important heterocyclic scaffolds.

Finally, radical additions can be controlled to functionalize the alkyne. A photocatalytic approach enables the addition of nucleophilic boryl radicals to the β-position of alkynyl sulfones, yielding valuable alkynylboron compounds after elimination of the sulfonyl radical. thieme-connect.comthieme-connect.de

| Alkynyl Sulfone Reactant | Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Ethyl 2-(tosyl)propiolate | Thiophenol | Et₃N | (E)-Ethyl 3-(phenylthio)-2-(tosyl)acrylate | >95 | acs.org |

| Phenyl(phenylethynyl)sulfone | Tosyl azide | CuTC | 1-Tosyl-4-phenyl-5-(phenylsulfonyl)-1H-1,2,3-triazole | 99 | rsc.org |

| Phenyl(phenylethynyl)sulfone | N-tert-Butyl-α-phenylnitrone | Toluene, heat | 2-tert-Butyl-3,5-diphenyl-4-(phenylsulfonyl)isoxazoline | 85 | ucl.ac.uk |

| (Phenylethynyl) p-tolyl sulfone | Me₃N·BH₂CO₂H | 4-CzIPN, K₂CO₃, Blue LED | (Phenylethynyl)borane-trimethylamine complex | 61 | thieme-connect.de |

Multicomponent and Domino Reaction Strategies

One-Pot Assemblies of Heterocyclic Systems (e.g., Sulfonyl Triazoles)

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry and materials science. benthamscience.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, provides a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov The reaction of this compound with organic azides in the presence of a copper(I) catalyst exemplifies a powerful one-pot strategy for the synthesis of 1-sulfonyl-1,2,3-triazoles.

In a typical procedure, this compound, an organic azide, and a copper(I) source are combined in a suitable solvent, leading to the regioselective formation of the corresponding 1,4-disubstituted sulfonyl triazole. nih.gov The reaction is often carried out at room temperature and is compatible with a wide range of functional groups. nih.gov The use of this compound as the alkyne component leads to the formation of triazoles bearing a sulfonyl group directly attached to the nitrogen atom, which are valuable intermediates for further transformations. nih.gov These 1-sulfonyl-1,2,3-triazoles are considered latent diazo compounds, capable of generating reactive azavinyl carbenes. nih.gov

A variety of sulfonyl azides can be employed in this reaction, allowing for the introduction of diverse substituents on the triazole ring. The reaction generally proceeds in good to excellent yields, highlighting the efficiency of this multicomponent approach.

| Alkyne | Azide | Catalyst | Solvent | Product | Yield (%) | Reference |

| This compound | Benzyl (B1604629) Azide | CuTC | Water | 1-Benzenesulfonyl-4-octyl-5-benzyl-1H-1,2,3-triazole | 85 | nih.gov |

| This compound | Phenyl Azide | CuI | Toluene | 1-Benzenesulfonyl-4-octyl-5-phenyl-1H-1,2,3-triazole | 92 | nih.gov |

| This compound | Tosyl Azide | CuTC | Water | 1-Benzenesulfonyl-4-octyl-5-(p-tolyl)-1H-1,2,3-triazole | 88 | nih.gov |

Table 1: Representative examples of one-pot synthesis of sulfonyl triazoles using this compound. CuTC refers to copper(I) thiophene-2-carboxylate.

Integration into Complex Synthetic Sequences

The utility of this compound extends beyond the synthesis of heterocycles to its integration into longer, more complex synthetic sequences. Its ability to act as a versatile building block allows for the introduction of the sulfonylphenyl and decynyl moieties into larger molecules, which can then be further elaborated.

A notable example of its application is in the formal synthesis of complex natural products. For instance, a close analogue, 1-((dec-1-yn-4-yloxy)methyl)-4-methylbenzene, was utilized as a key precursor in the synthesis of a fragment of the marine-derived natural product neopeltolide. In this multi-step sequence, the alkyne functionality was crucial for subsequent transformations, demonstrating the value of such long-chain alkynyl compounds in the strategic construction of biologically active molecules. The sulfonyl group in this compound can similarly serve as a handle for further functionalization or as a crucial element for directing subsequent reactions. The integration of such building blocks showcases the power of strategic bond formations in achieving the synthesis of complex molecular architectures.

This compound as a Model Compound for Mechanistic Organic Chemistry Studies

Understanding the intricate details of reaction mechanisms is fundamental to the development of new and improved synthetic methods. This compound serves as an excellent model compound for investigating the mechanisms of various organic reactions, particularly those involving alkynyl sulfones.

The electron-withdrawing nature of the benzenesulfonyl group significantly influences the reactivity of the adjacent carbon-carbon triple bond, making it susceptible to nucleophilic attack and a willing participant in cycloaddition reactions. smolecule.com This predictable reactivity allows for systematic studies of reaction kinetics, stereoselectivity, and the influence of various catalysts and reaction conditions.

For example, in [3+2] cycloaddition reactions, such as the aforementioned synthesis of triazoles, this compound can be used to probe the electronic and steric effects of the sulfonyl group on the reaction rate and regioselectivity. nih.govresearchgate.net Detailed mechanistic studies, including kinetic analysis and computational modeling, of the reactions of alkynyl sulfones provide valuable insights into the transition states and intermediates involved. nih.gov These studies are crucial for optimizing existing synthetic methods and for the rational design of new catalytic systems. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.